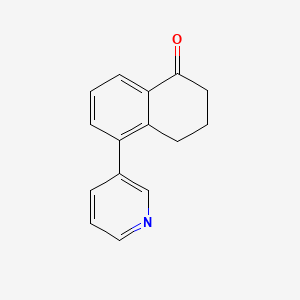
5-(Pyridin-3-yl)-3,4-dihydronaphthalen-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Pyridin-3-yl)-3,4-dihydronaphthalen-1(2H)-one is a heterocyclic compound that features a pyridine ring attached to a dihydronaphthalenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-3-yl)-3,4-dihydronaphthalen-1(2H)-one typically involves the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a dienophile. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve the optimization of reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes.
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-3-yl)-3,4-dihydronaphthalen-1(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups attached to the pyridine ring.
Scientific Research Applications
5-(Pyridin-3-yl)-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It can be used in the study of biological processes and as a potential lead compound for drug discovery.
Medicine: The compound may have pharmacological properties that make it useful in the development of new therapeutic agents.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(Pyridin-3-yl)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with molecular targets and pathways within biological systems. The specific targets and pathways can vary depending on the context in which the compound is used. For example, in medicinal chemistry, the compound may interact with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(Pyridin-3-yl)-3,4-dihydronaphthalen-1(2H)-one include other heterocyclic compounds with pyridine rings, such as:
- 2-(Pyridin-2-yl)pyrimidine derivatives
- 3-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a pyridine ring and a dihydronaphthalenone structure. This unique structure can impart specific chemical and biological properties that make it valuable for various applications.
Properties
Molecular Formula |
C15H13NO |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
5-pyridin-3-yl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C15H13NO/c17-15-8-2-6-13-12(5-1-7-14(13)15)11-4-3-9-16-10-11/h1,3-5,7,9-10H,2,6,8H2 |
InChI Key |
IKOAZWPQUWOSRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC=C2C(=O)C1)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















